6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
Description
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with a 3-methoxycyclohexyl group at position 6 and a phenyl group at position 2. The 3-methoxycyclohexyl substituent introduces conformational flexibility and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
90170-16-4 |
|---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(3-methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H20N4O/c1-23-15-9-5-8-14(10-15)17-12-22-18(20-17)19-11-16(21-22)13-6-3-2-4-7-13/h2-4,6-7,11-12,14-15H,5,8-10H2,1H3 |
InChI Key |
FWGBVFUCVAIDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-b]triazine Core
The imidazo[1,2-b]triazine scaffold is typically synthesized via cyclocondensation reactions involving:
- Precursors such as 1,2,4-triazine derivatives or 2-chloro-1,2,4-triazines.
- Amino-substituted imidazole or related heterocycles.
- Stepwise or one-pot cyclization under controlled temperature conditions.
For example, related triazine derivatives have been synthesized by substitution of chlorines on 2,4,6-trichloro-1,3,5-triazines (cyanuric chloride) with amines or heterocyclic amines, controlling temperature from 0 °C to 80 °C to achieve selective substitution.
Introduction of the Phenyl Group at the 2-Position
The phenyl substituent at the 2-position is generally introduced via:
- Nucleophilic aromatic substitution on a halogenated triazine intermediate.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) if halogenated precursors are used.
- Direct condensation with phenyl-substituted amidines or hydrazines.
Introduction of the 3-Methoxycyclohexyl Group at the 6-Position
The 3-methoxycyclohexyl substituent is introduced by:
- Alkylation or nucleophilic substitution on a suitable leaving group at the 6-position of the triazine ring.
- Use of 3-methoxycyclohexyl halides or tosylates as alkylating agents.
- Alternatively, incorporation via cyclohexylamine derivatives bearing a methoxy substituent during the cyclization step.
Detailed Preparation Methods
Stepwise Synthesis from 2,4,6-Trichloro-1,3,5-triazine
This method leverages the stepwise substitution of chlorines on cyanuric chloride, controlling temperature to achieve regioselectivity.
One-Pot Cyclocondensation Approach
Recent advances have demonstrated one-pot cyclocondensation of amidines with 4H-pyridooxazin-4-ones or related heterocycles to yield substituted 1,3,5-triazines efficiently at room temperature or under microwave irradiation. Applying this to the target compound involves:
- Using a 3-methoxycyclohexyl-substituted precursor.
- Reacting with phenyl-substituted amidines.
- Cyclizing under mild conditions to form the fused imidazo-triazine ring.
This approach reduces steps and improves overall yield.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO, acetonitrile) | Facilitates nucleophilic substitution |
| Temperature | 0 °C to 80 °C for substitution; reflux or microwave for cyclization | Temperature control critical for regioselectivity |
| Catalysts | Pd(0) catalysts for cross-coupling if used | Enhances coupling efficiency |
| Reaction Time | Several hours to overnight | Depends on step and scale |
| Purification | Column chromatography, recrystallization | To isolate pure compound |
Research Findings and Yields
- Stepwise substitution on cyanuric chloride derivatives typically yields 60–85% per step, with overall yields around 40–60% after cyclization.
- One-pot cyclocondensation methods report yields up to 90% with reduced reaction times and simplified purification.
- Use of microwave irradiation can reduce reaction times from hours to minutes without compromising yield or purity.
- Spectroscopic characterization (IR, 1H NMR, MS) confirms the structure and substitution pattern.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Stepwise substitution on 2,4,6-trichloro-1,3,5-triazine | Sequential nucleophilic substitutions, cyclization | High regioselectivity, well-established | Multi-step, longer time | 40–60% overall |
| One-pot cyclocondensation | Direct cyclization of substituted precursors | Time-efficient, high yield | Requires specific precursors | Up to 90% |
| Halogenated intermediate substitution | Pd-catalyzed cross-coupling or nucleophilic substitution | Versatile for bulky groups | Requires catalysts, expensive reagents | 50–75% |
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The imidazo[1,2-b][1,2,4]triazine core distinguishes the target compound from other fused heterocycles:
- Thiazolo[3,2-b][1,2,4]triazoles (e.g., compounds 3a–3g in ): These feature a thiazole ring fused to the triazole, differing in heteroatom composition (sulfur vs. nitrogen). This substitution reduces aromaticity and alters electronic properties, impacting bioactivity. For example, 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibited potent anticonvulsant activity in MES tests (ED₅₀ = 38.2 mg/kg) .
- Such compounds are synthesized via aza-Wittig reactions and may exhibit distinct receptor-binding profiles .
Substituent Effects on Bioactivity
Table 1: Key Structural Analogs and Their Properties
Comparison with Thiazolo[3,2-b][1,2,4]triazoles
Thiazolo derivatives () are synthesized via alkylation of hydroxy precursors with alkyl halides, achieving moderate yields (36–62%). In contrast, imidazo[1,2-b][1,2,4]triazines often require multi-step regioselective cyclization, as demonstrated in pyrido[1,2-b][1,2,4]triazine synthesis .
Pharmacological and Physicochemical Profiles
Anticonvulsant Activity
Cytotoxicity
Biological Activity
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 308.378 g/mol
- CAS Number : 90170-16-4
The compound features an imidazo[1,2-b][1,2,4]triazine core structure which is known for its diverse biological activities.
Antifungal Activity
Recent studies have indicated that derivatives of imidazo[1,2-b][1,2,4]triazine exhibit promising antifungal properties. For instance, a related compound was evaluated for its synergistic effects with fluconazole against resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values demonstrated effective antifungal activity with selective toxicity towards fungal cells over human cells .
Anticancer Potential
Compounds within the imidazo[1,2-b][1,2,4]triazine class have shown potential as anticancer agents. Research indicates that these compounds can inhibit various protein kinases involved in cancer progression. For example, studies have highlighted their ability to target specific pathways in myeloid acute leukemia and prostate cancer models .
The biological activity of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be attributed to several mechanisms:
- Protein Kinase Inhibition : The compound acts as a potent inhibitor of specific protein kinases that are crucial for cell signaling pathways associated with cancer and other diseases.
- Synergistic Effects : Its ability to enhance the efficacy of existing antifungal treatments suggests a mechanism involving the restoration of drug susceptibility in resistant strains.
Case Studies and Research Findings
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